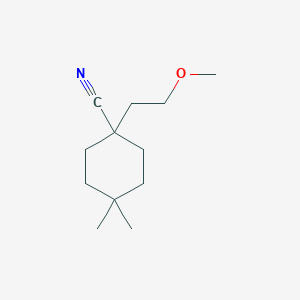

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile

Description

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is a nitrile-substituted cyclohexane derivative featuring a 2-methoxyethyl group and two methyl groups at the 4,4-positions of the cyclohexane ring. The compound’s structure combines a rigid cyclohexane backbone with functional groups that influence its physicochemical properties, including solubility, stability, and reactivity. The cyano group (-CN) at position 1 contributes to its polarity, while the methoxyethyl substituent introduces ether-based hydrophilicity.

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C12H21NO/c1-11(2)4-6-12(10-13,7-5-11)8-9-14-3/h4-9H2,1-3H3 |

InChI Key |

KYKZDRKXPRRCAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)(CCOC)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile typically involves the reaction of 4,4-dimethylcyclohexanone with 2-methoxyethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Molecular Formula and Weight

- Target Compound: C₁₂H₂₁NO Molecular weight: ~195.3 g/mol (calculated). Substituents: 2-Methoxyethyl (position 1), two methyl groups (positions 4,4), cyano group (position 1).

Key Features:

- Cyclohexane Conformation : The chair conformation is stabilized by 4,4-dimethyl substitution, as observed in analogous cyclohexane-carbonitriles .

- Functional Groups: The methoxyethyl group enhances solubility in polar solvents compared to purely alkyl-substituted analogues. The cyano group participates in dipole-dipole interactions and may act as a hydrogen bond acceptor.

Comparison with Similar Compounds

Group 1: Alkyl/Alkoxy-Substituted Cyclohexane-carbonitriles

Key Differences :

- Reactivity : The chloroethyl group in 1-(2-chloroethyl)cyclohexane-1-carbonitrile enables nucleophilic substitution reactions, unlike the inert methoxyethyl group in the target compound .

- Solubility : Methoxyethyl and methoxymethyl substituents improve aqueous solubility compared to chloroethyl derivatives .

Group 2: Amino-Substituted Cyclohexane-carbonitriles

Key Differences :

- Bioactivity: Amino and hydroxyethylamino groups enhance interaction with biological targets (e.g., enzymes, receptors) compared to methoxyethyl derivatives .

- Stability: Amino-substituted compounds may exhibit lower hydrolytic stability than ether-linked analogues.

Group 3: Aromatic-Substituted Cyclohexane-carbonitriles

Key Differences :

Pharmaceutical Relevance

Biological Activity

1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a nitrile group, and a methoxyethyl substituent. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO |

| Molecular Weight | 195.30 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile |

| InChI Key | KYKZDRKXPRRCAO-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(CC1)(CCOC)C#N)C |

The biological activity of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, which influences the compound's biological effects. Additionally, the methoxyethyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems .

Research Findings

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that crude extracts containing this compound demonstrate significant antimicrobial properties against bacteria and fungi. For example, disk diffusion assays have been conducted using standard strains such as E. coli and S. aureus, indicating inhibition zones that suggest effective antimicrobial action .

- Cytotoxicity : Investigations into the cytotoxic effects reveal that derivatives of this compound may selectively target certain cancer cell lines, showing promise in drug development for cancer therapies.

Study 1: Antimicrobial Efficacy

A study conducted on various extracts containing 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile assessed its antibacterial and antifungal properties. The results indicated that the extracts were effective against both gram-positive and gram-negative bacteria as well as certain fungal strains.

Study 2: Cytotoxic Potential

In another study focusing on the cytotoxic effects of this compound on human leukemic T-cells, it was found to exhibit selective cytotoxicity at nanomolar concentrations. This suggests potential applications in targeted cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Methoxyethyl)-4,4-dimethylcyclohexane-1-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride | Contains an imidazolium ring | Antimicrobial properties |

| 1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines | Contains a phenoxyethyl group | Potential neuroprotective effects |

| 4,4-Dimethylcyclohexane-1-carbonitrile | Lacks the methoxyethyl substituent | Reduced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.